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molecular formula C20H33ClN2Sn B8301719 6-chloro-1-methyl-3-tributylstannanyl-1H-indazole

6-chloro-1-methyl-3-tributylstannanyl-1H-indazole

Cat. No. B8301719
M. Wt: 455.7 g/mol
InChI Key: SZGNFLDSJYZXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658646B2

Procedure details

6-Chloro-3-iodo-1-methyl-1H-indazole (108 mg, 0.35 mmol) was dissolved in THF (2 ml) and the solution was cooled to −16° C. using a NaCl/ice bath. Isopropylmagnesium chloride (2.0M in THF, 0.20 ml, 0.40 mmol) was added dropwise and the reaction mixture was stirred at −16° C. for 15 min. Tributylchlorostannane (0.11 ml, 0.40 mmol) was slowly added and the reaction mixture was allowed to warm to room temperature over 1.5 h. The reaction mixture was quenched with saturated NH4Cl solution and extracted with EtOAc (2×). The combined organic layers were washed with water and brine then dried over sodium sulfate, filtered and concentrated to afford 6-chloro-1-methyl-3-tributylstannanyl-1H-indazole as a brown oil which was used without further purification.
Quantity
108 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Tributylchlorostannane
Quantity
0.11 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6](I)=[N:7][N:8]2[CH3:11])=[CH:4][CH:3]=1.C([Mg]Cl)(C)C.[CH2:18]([Sn:22]([CH2:28][CH2:29][CH2:30][CH3:31])([CH2:24][CH2:25][CH2:26][CH3:27])Cl)[CH2:19][CH2:20][CH3:21]>C1COCC1>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([Sn:22]([CH2:24][CH2:25][CH2:26][CH3:27])([CH2:28][CH2:29][CH2:30][CH3:31])[CH2:18][CH2:19][CH2:20][CH3:21])=[N:7][N:8]2[CH3:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
108 mg
Type
reactant
Smiles
ClC1=CC=C2C(=NN(C2=C1)C)I
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
Tributylchlorostannane
Quantity
0.11 mL
Type
reactant
Smiles
C(CCC)[Sn](Cl)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-16 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at −16° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C2C(=NN(C2=C1)C)[Sn](CCCC)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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